molecular formula C10H15NO2S B073704 4-Butylbenzenesulfonamide CAS No. 1135-00-8

4-Butylbenzenesulfonamide

Cat. No.: B073704
CAS No.: 1135-00-8
M. Wt: 213.3 g/mol
InChI Key: IWEMSJAOIKQBBZ-UHFFFAOYSA-N
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Description

4-Butylbenzenesulfonamide is an organic compound belonging to the class of benzenesulfonamides. It is characterized by a sulfonamide group attached to a benzene ring, with a butyl group substituting at the nitrogen atom. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Butylbenzenesulfonamide can be synthesized through the reaction of benzenesulfonyl chloride with butylamine. The reaction typically occurs in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants.

Industrial Production Methods: In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The process may include additional purification steps such as recrystallization or distillation to obtain a high-purity product. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: 4-Butylbenzenesulfonamide undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfonic acids or reduction to form amines.

    Hydrolysis: Under acidic or basic conditions, this compound can hydrolyze to form benzenesulfonic acid and butylamine.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate or hydrogen peroxide for oxidation reactions.

    Reducing Agents: Lithium aluminum hydride or sodium borohydride for reduction reactions.

    Hydrolysis Conditions: Acidic (hydrochloric acid) or basic (sodium hydroxide) conditions for hydrolysis.

Major Products Formed:

    Oxidation: Benzenesulfonic acid derivatives.

    Reduction: Butylamine and related amines.

    Hydrolysis: Benzenesulfonic acid and butylamine.

Scientific Research Applications

4-Butylbenzenesulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the production of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of carbonic anhydrase enzymes, which are involved in various physiological processes.

    Medicine: Explored for its potential therapeutic applications, including anticancer and antimicrobial activities. It has shown promise in inhibiting the growth of certain cancer cell lines and bacteria.

    Industry: Utilized as a plasticizer in the production of polymers such as polyacetals, polyamides, and polycarbonates. It enhances the flexibility and durability of these materials.

Comparison with Similar Compounds

4-Butylbenzenesulfonamide can be compared with other benzenesulfonamide derivatives:

    Similar Compounds: N-methylbenzenesulfonamide, N-ethylbenzenesulfonamide, and N-propylbenzenesulfonamide.

    Uniqueness: The butyl group in this compound provides distinct physicochemical properties, such as increased hydrophobicity and enhanced interaction with lipid membranes. This makes it more effective in certain applications, such as enzyme inhibition and plasticization, compared to its shorter-chain analogs.

Properties

IUPAC Name

4-butylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO2S/c1-2-3-4-9-5-7-10(8-6-9)14(11,12)13/h5-8H,2-4H2,1H3,(H2,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWEMSJAOIKQBBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10366043
Record name 4-butylbenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10366043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1135-00-8
Record name 4-butylbenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10366043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does 4-Butylbenzenesulfonamide interact with human Carbonic Anhydrase II at a molecular level?

A1: While the provided abstract doesn't detail the specific interactions, the paper likely elucidates the binding mode of this compound within the active site of human Carbonic Anhydrase II. This interaction likely involves the sulfonamide group coordinating with the zinc ion crucial for the enzyme's catalytic activity. Further interactions with amino acid residues within the active site are also probable and could be elucidated by analyzing the 3D structure presented in the paper [].

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